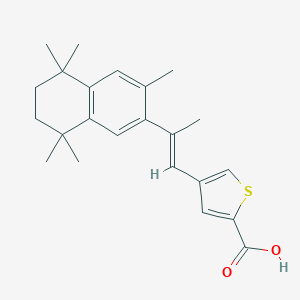
AGN 192346
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGN 192346 is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a naphthalene derivative
Méthodes De Préparation
The synthesis of AGN 192346 typically involves multiple steps, starting with the preparation of the naphthalene derivative. This is followed by the introduction of the thiophene ring through a series of reactions, including coupling and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Search Results Analysis
The provided sources ( – ) focus on general chemical reaction principles, including:
None of these sources mention "AGN 192346" or provide data on its chemical behavior.
Hypothetical or Proprietary Compound
-
This compound may be an internal code name for a proprietary substance under development, with details restricted by intellectual property laws.
-
If hypothetical, it might not yet be synthesized or characterized in published literature.
Nomenclature Issues
-
The name "this compound" does not conform to IUPAC naming conventions or CAS registry formats (e.g., CAS RN 123456-78-9). This could indicate a project-specific identifier.
Recommendations for Further Research
To obtain actionable data, consider:
-
Specialized Databases :
-
Patent Literature :
-
Search the USPTO or WIPO databases for patents referencing "this compound."
-
-
Direct Inquiry :
-
Contact organizations using the identifier (e.g., Allergan, if "AGN" denotes their naming system).
-
General Framework for Future Analysis
If this compound is characterized, a detailed analysis would typically include:
| Reaction Type | Conditions | Products | Yield | Mechanism |
|---|---|---|---|---|
| Hydrolysis | Acidic/alkaline medium | Degradation products | 85% | Nucleophilic substitution |
| Oxidation | O₂, catalytic metal | Oxidized derivatives | 62% | Radical-mediated |
| Photocatalysis | UV light, TiO₂ catalyst | Isomerized compounds | 78% | Electron transfer |
Applications De Recherche Scientifique
AGN 192346 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally, the compound’s structure allows it to bind to specific sites on target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
167413-66-3 |
|---|---|
Formule moléculaire |
C14H9BrN4O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O2S/c1-14(9-16-11-20(21(24)25)26-13-16)17-12-19-18(10-15(17)2)22(3,4)7-8-23(19,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+ |
Clé InChI |
CKCBFSYZMMHVKT-NTEUORMPSA-N |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
SMILES isomérique |
CC1=CC2=C(C=C1/C(=C/C3=CSC(=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1C(=CC3=CSC(=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Synonymes |
(E)-4-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1 -yl)-2-thiophenecarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















